molecular formula C9H12FNO2 B15095033 2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Cat. No.: B15095033
M. Wt: 185.20 g/mol
InChI Key: MQQGYNUSVXELEJ-UHFFFAOYSA-N
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Description

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.

    Reduction: Formation of 4-fluoro-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(4-fluoro-3-phenoxyphenyl)ethan-1-ol
  • (2S)-2-Amino-2-(4-fluoro-3-methylphenyl)ethan-1-ol
  • (2S)-2-Amino-2-(4-fluoro-3-chlorophenyl)ethan-1-ol

Uniqueness

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQGYNUSVXELEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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